Ethyl 2-(pyrimidin-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-pyrimidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-6-10-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZVJNQHRQQRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604762 | |
| Record name | Ethyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240606-58-9 | |
| Record name | Ethyl 4-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240606-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Pyrimidine-4-Carboxylic Acid
The most direct method involves esterifying pyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. Sulfuric acid (H₂SO₄) catalyzes the reaction, forming the ethyl ester via nucleophilic acyl substitution .
Procedure :
-
Pyrimidine-4-carboxylic acid (1 mol) is dissolved in ethanol (10 vol).
-
Concentrated H₂SO₄ (0.1 mol) is added dropwise at 0–5°C.
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The mixture is refluxed for 6–8 hours, followed by neutralization with NaHCO₃.
-
The product is extracted with ethyl acetate and purified via vacuum distillation.
Yield : 70–85%.
Advantages : High purity, scalability.
Limitations : Requires careful pH control to avoid side reactions.
Cyclization of Ethyl Acetoacetate with Guanidine
This method constructs the pyrimidine ring via cyclocondensation. Ethyl acetoacetate reacts with guanidine under basic conditions to form the pyrimidine core, followed by functionalization .
Procedure :
-
Ethyl acetoacetate (1 mol) and guanidine hydrochloride (1.2 mol) are mixed in ethanol.
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NaOH (2 mol) is added, and the mixture is refluxed at 80°C for 12 hours.
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The intermediate is chlorinated using POCl₃ to introduce reactivity at the 4-position.
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A boronic acid coupling (Suzuki-Miyaura) introduces the acetoxy group .
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Catalyst | Pd(PPh₃)₄ |
Alkylation of Pyrimidine-4-Thiol Derivatives
A substitution reaction using ethyl bromoacetate and pyrimidine-4-thiol derivatives achieves high regioselectivity. Sodium hydroxide facilitates deprotonation, enhancing nucleophilicity .
Procedure :
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4-(Pyridin-4-yl)pyrimidine-2-thiol (1 mol) is dissolved in dry ethanol.
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Ethyl bromoacetate (1.1 mol) and NaOH (1.2 mol) are added.
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The mixture is refluxed for 8 hours, followed by filtration and recrystallization .
Yield : 82–90% .
Advantages : Mild conditions, minimal byproducts.
Microwave-Assisted Catalytic Synthesis
Modern approaches use microwave irradiation to accelerate reaction kinetics. A palladium catalyst enables coupling between chloropyrimidines and ethyl acetoxy precursors .
Procedure :
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2-Chloro-4-(4-chlorophenyl)pyrimidine (1 mol) and ethyl acetoxyboronate (1.2 mol) are dissolved in DME/H₂O.
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PdCl₂(dppf) (5 mol%) and K₂CO₃ (2 mol) are added.
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Catalyst Loading | 5 mol% |
| Solvent | DME/H₂O (3:1) |
One-Pot Multicomponent Reactions
Melamine trisulfonic acid (MTSA) catalyzes a one-pot synthesis from 2-aminobenzimidazole, aldehydes, and β-dicarbonyl compounds .
Procedure :
-
2-Aminobenzimidazole (1 mol), benzaldehyde (1 mol), and ethyl acetoacetate (1 mol) are mixed.
-
MTSA (5 mol%) is added, and the mixture is heated at 100°C for 4 hours.
Yield : 88–93% .
Advantages : Solvent-free, eco-friendly.
Synthesis Optimization and Comparative Analysis
Table 1 : Yield Comparison Across Methods
| Method | Yield (%) | Temperature (°C) | Time (h) | Catalyst |
|---|---|---|---|---|
| Esterification | 70–85 | 80 | 6–8 | H₂SO₄ |
| Cyclization | 65–78 | 80 | 12 | NaOH |
| Alkylation | 82–90 | 78 | 8 | NaOH |
| Microwave-Assisted | 85–91 | 150 | 1 | PdCl₂(dppf) |
| One-Pot | 88–93 | 100 | 4 | MTSA |
Critical Factors :
-
Temperature : Higher temperatures (e.g., microwave) reduce reaction times but risk decomposition.
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Catalyst : Palladium complexes enhance coupling efficiency but increase cost.
Industrial-Scale Production Insights
Large-scale synthesis prioritizes continuous flow reactors for safety and efficiency. Key steps include:
-
Automated feeding of reactants.
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In-line purification via fractional distillation.
Challenges :
-
Managing exothermic reactions during esterification.
-
Recycling catalysts in palladium-mediated couplings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Pyrimidine-4-carboxylic acid.
Reduction: Ethyl 2-(pyrimidin-4-yl)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-(pyrimidin-4-yl)acetate has several notable applications:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex pyrimidine derivatives, which are important in various chemical reactions and product formulations.
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects by inhibiting the expression and activities of inflammatory mediators. This mechanism is crucial for potential treatments of inflammatory diseases.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics.
- Anticancer Potential : Research has shown that this compound can inhibit cancer cell proliferation in vitro, making it a candidate for further investigation in cancer therapy.
Medical Applications
- Ongoing research is exploring its potential as a therapeutic agent for various diseases, including neurodegenerative disorders due to its influence on inflammatory pathways.
Industrial Applications
- Utilized in the development of agrochemicals and pharmaceuticals, this compound plays a role in creating effective compounds for agricultural and health-related products.
Case Studies and Research Findings
Several key studies have highlighted the biological activities and potential applications of this compound:
Anti-inflammatory Studies
Research demonstrated that this compound effectively reduced inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases. The modulation of signaling pathways related to inflammation was noted as a significant mechanism of action .
Antimicrobial Efficacy
In experiments conducted against various bacterial strains, this compound exhibited significant antimicrobial activity, indicating its potential as a therapeutic agent in infectious diseases.
Anticancer Activity
A study explored the anticancer properties of this compound, revealing that it inhibited the growth of cancer cells in vitro. Further investigation into its mechanisms and efficacy is warranted to establish its role in cancer treatment .
Mechanism of Action
The mechanism of action of ethyl 2-(pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 2-(Pyridin-4-yl)acetate
Structural Differences :
- Replaces the pyrimidine ring with a pyridine ring.
- The pyridine nitrogen is positioned at the 4th carbon, altering electronic properties compared to pyrimidine’s dual nitrogen atoms.
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate
Structural Differences :
- Features a chloro substituent at the 6th position of the pyrimidine ring.
- The electron-withdrawing Cl group enhances reactivity in nucleophilic aromatic substitution.
Ethyl 2-{[4-(Pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate
Structural Differences :
- Contains a pyrimidine-pyridine hybrid core with a sulfanyl (-S-) linker.
- The sulfur atom introduces thioether functionality, enhancing metal coordination capabilities.
Ethyl 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Structural Differences :
- Incorporates a substituted dihydropyrimidinone ring with a butyl group at position 2 and a methyl group at position 4.
Ethyl 2-((4-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
Structural Differences :
- Contains a pyrazole ring fused to the pyrimidine at position 4, with a thioether bridge.
Comparative Data Table
Key Research Findings
- Reactivity Trends : Pyrimidine-based esters (e.g., Ethyl 2-(6-chloro-4-pyrimidinyl)acetate) exhibit higher electrophilicity than pyridine analogs due to the electron-deficient pyrimidine ring, enabling efficient cross-coupling reactions .
- Biological Activity : Substitutions at the pyrimidine 2- and 4-positions (e.g., thioethers or chloro groups) significantly enhance bioactivity, as seen in kinase inhibitors and antiviral agents .
- Crystallographic Behavior : Sulfanyl-linked derivatives form stable hydrogen-bonded networks, making them valuable in designing functional materials .
Biological Activity
Ethyl 2-(pyrimidin-4-yl)acetate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Chemical Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- Structure : The compound features an ethyl ester functional group attached to a pyrimidine ring at the 4-position, which influences its reactivity and biological activity.
This compound exhibits its biological effects primarily through modulation of inflammatory pathways.
- Target of Action : The compound interacts with various biological targets involved in inflammation.
- Mode of Action : It inhibits the expression and activity of inflammatory mediators, thereby exerting anti-inflammatory effects at both molecular and cellular levels.
- Biochemical Pathways : Research indicates that this compound can influence signaling pathways related to inflammation, making it relevant for conditions such as neurodegenerative disorders.
Biological Activities
This compound has shown a range of biological activities:
- Anti-inflammatory Properties : By inhibiting inflammatory mediators, it can potentially reduce inflammation.
- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, although specific mechanisms are still under investigation.
- Anticancer Potential : Preliminary research indicates its potential as an anticancer agent, particularly in inhibiting cancer cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other pyrimidine derivatives:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Pyrimidine-4-carboxylic acid | Lacks ethyl ester group | More acidic nature |
| Ethyl 2-(pyridin-4-yl)acetate | Contains a pyridine ring instead of pyrimidine | Different biological activity profile |
| Ethyl 2-(pyrimidin-2-yl)acetate | Ester group at a different position | Variations in reactivity and selectivity |
| Ethyl 2-(5-bromopyrimidin-2-yl)acetate | Contains a bromine substituent | Enhanced reactivity due to halogen presence |
The distinct substitution pattern on the pyrimidine ring of this compound significantly influences its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anti-inflammatory Studies : Research demonstrated that this compound effectively reduced inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Efficacy : In a series of experiments, the compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
- Anticancer Activity : A study explored the anticancer properties of this compound, revealing that it inhibited the growth of cancer cells in vitro, warranting further investigation into its mechanisms and efficacy .
Q & A
What are the established synthetic protocols for preparing Ethyl 2-(pyrimidin-4-yl)acetate and its derivatives in multi-step organic reactions?
(Basic)
this compound is synthesized via coupling reactions between pyrimidine derivatives and ethyl acetates. A representative method involves reacting pyrimidine-containing intermediates with activated ethyl acetate derivatives under nitrogen atmosphere using coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide. Key steps include:
- Maintaining anhydrous conditions at 0°C.
- Stirring under nitrogen to prevent oxidation.
- Purification via column chromatography (ethyl acetate/methanol gradients) to isolate the product.
This method yielded crude products with LCMS-confirmed molecular weights (e.g., m/z 791 [M+H]+) .
Which analytical methods are most effective for characterizing this compound and verifying its structural integrity?
(Basic)
Critical techniques include:
- LC-MS : Confirms molecular weight (e.g., m/z 789.1 [M+H]+) and detects impurities.
- HPLC : Assesses purity (e.g., retention time 1.01 minutes under SMD-FA05 conditions).
- NMR Spectroscopy : 1H and 13C NMR validate the pyrimidine ring (δ 8.87 ppm for aromatic protons) and acetate moiety (δ 4.09 ppm for ethoxy groups).
These methods are standardized in patent literature and peer-reviewed studies .
How should researchers resolve contradictions in mass spectrometry data observed during the synthesis of this compound derivatives?
(Advanced)
Discrepancies in LC-MS m/z values (e.g., 791 vs. 789.1) may arise from:
- Isotopic patterns (e.g., chlorine/fluorine substitutions).
- Adduct formation (e.g., sodium or potassium adducts).
- Incomplete ionization in electrospray.
Resolution strategies : - Perform high-resolution MS (HRMS) to distinguish isobaric species.
- Validate with orthogonal techniques (e.g., NMR or IR).
- Review reaction stoichiometry to identify unreacted intermediates .
What methodologies optimize the coupling efficiency of this compound in peptide-like bond formations?
(Advanced)
Optimization strategies include:
- Reagent selection : 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphine (1.7 M in ethyl acetate) improves yields (100% vs. 90% with trioxatriphosphane derivatives).
- Solvent systems : Ethyl acetate/DMF mixtures enhance solubility of hydrophobic intermediates.
- Kinetic monitoring : Use TLC or in-situ IR spectroscopy to adjust reaction time and temperature (e.g., 0°C for 30 minutes).
These adjustments minimize side reactions and improve reproducibility .
How does solvent polarity influence the reaction kinetics and purification of this compound intermediates?
(Advanced)
Ethyl acetate’s moderate polarity (dielectric constant ~6.02) balances solubility and extraction efficiency:
- Dissolves hydrophobic pyrimidine intermediates while enabling aqueous workup.
- Mixed-solvent systems (e.g., ethyl acetate/methanol 9:1) enhance chromatographic separation of polar byproducts.
NIST data confirms its low toxicity and compatibility with acid-sensitive reactions .
What strategies mitigate common impurities in this compound synthesis, such as unreacted starting materials or dimeric byproducts?
(Basic)
Impurity mitigation :
- Stepwise quenching : Add brine to terminate coupling agents.
- Sequential washes : Use 1 M dipotassium hydrogen phosphate to remove acidic byproducts.
- Chromatography : Gradient elution (ethyl acetate → ethyl acetate/methanol) isolates the target compound (>90% purity) .
How can researchers design this compound derivatives for targeted biological activity while maintaining synthetic feasibility?
(Advanced)
Design strategies :
- Electron-withdrawing groups : Introduce trifluoromethyl (-CF3) at the pyrimidine C4 position to enhance binding affinity.
- Heterocyclic modifications : Cyclocondensation with thiols (e.g., thieno[3,2-d]pyrimidine derivatives) improves metabolic stability.
- Computational docking : Predict interactions with target proteins (e.g., TRK kinases) before synthesis.
Validated examples include ethyl 2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)acetate, which showed 99.5% HPLC purity and antiproliferative activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
